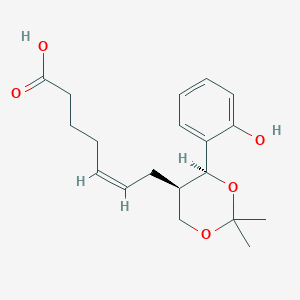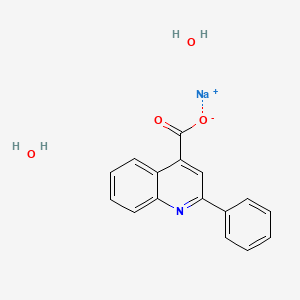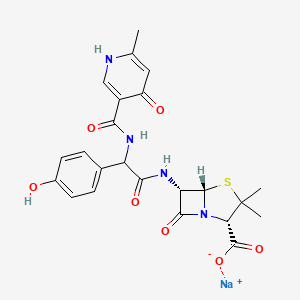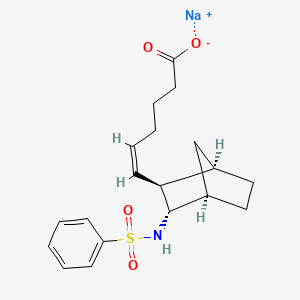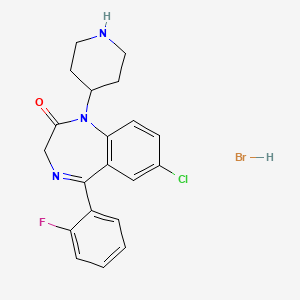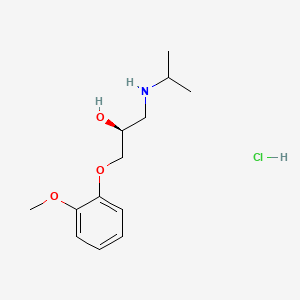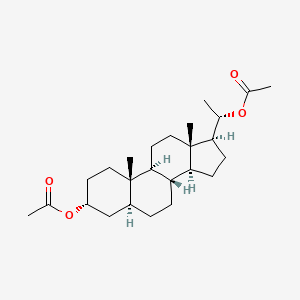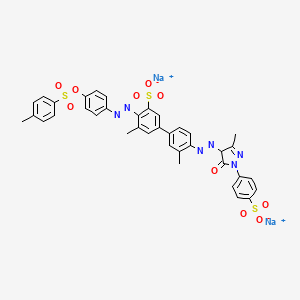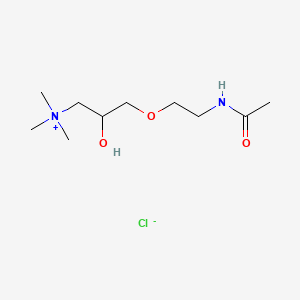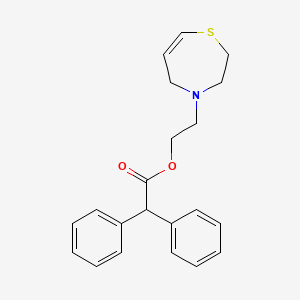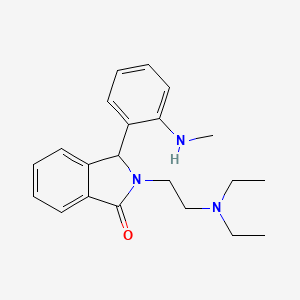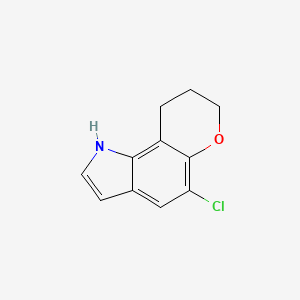
Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-chloro- is a heterocyclic compound that belongs to the class of pyranoindoles These compounds are characterized by a fused pyran and indole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-chloro- typically involves a tandem reaction sequence. One common method is the Bischler–Möhlau reaction, which involves the condensation of 3-aminophenol with benzoin to form hydroxyindole intermediates. These intermediates then undergo Pechmann condensation with β-ketoesters to yield the desired pyranoindole derivatives .
Industrial Production Methods
Industrial production of pyranoindoles often employs green chemistry principles to enhance efficiency and reduce environmental impact. Techniques such as microwave-assisted synthesis, ultrasound-assisted synthesis, and the use of benign catalysts and biodegradable solvents are commonly used . These methods not only improve reaction yields but also minimize the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-chloro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other reducible functional groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-chloro- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its biological activities, making it a candidate for drug development.
Industry: It is used in the development of fluorescent materials and dyes due to its photophysical properties.
Mechanism of Action
The mechanism of action of pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-chloro- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- Pyrano(3,2-f)indole
- Pyrano(2,3-f)indole
- Pyrano(2,3-e)indole
Uniqueness
Pyrano(2,3-g)indole, 1,7,8,9-tetrahydro-5-chloro- is unique due to its specific ring fusion and the presence of a chlorine atom at the 5-position. This structural uniqueness contributes to its distinct biological activities and photophysical properties compared to other pyranoindole derivatives .
Properties
CAS No. |
81257-94-5 |
|---|---|
Molecular Formula |
C11H10ClNO |
Molecular Weight |
207.65 g/mol |
IUPAC Name |
5-chloro-1,7,8,9-tetrahydropyrano[2,3-g]indole |
InChI |
InChI=1S/C11H10ClNO/c12-9-6-7-3-4-13-10(7)8-2-1-5-14-11(8)9/h3-4,6,13H,1-2,5H2 |
InChI Key |
MAWNRTTWMXSRDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC(=C2OC1)Cl)C=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


